molecular formula C28H29ClN2O2 B11620375 2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one

Cat. No.: B11620375
M. Wt: 461.0 g/mol
InChI Key: XQCGCPAGLGOEKW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The cyclization of the resulting intermediate is confirmed by FT-IR, NMR, and LCMS data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The exact mechanism of action for 2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C28H29ClN2O2

Molecular Weight

461.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[5-(3-propan-2-ylphenoxy)pentyl]quinazolin-4-one

InChI

InChI=1S/C28H29ClN2O2/c1-20(2)22-9-8-10-24(19-22)33-18-7-3-6-17-31-27(21-13-15-23(29)16-14-21)30-26-12-5-4-11-25(26)28(31)32/h4-5,8-16,19-20H,3,6-7,17-18H2,1-2H3

InChI Key

XQCGCPAGLGOEKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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